molecular formula C7H8BrNO2 B1407429 5-Bromo-3,4-dimethyl-1H-pyrrole-2-carboxylic acid CAS No. 861034-48-2

5-Bromo-3,4-dimethyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B1407429
CAS No.: 861034-48-2
M. Wt: 218.05 g/mol
InChI Key: BLFWPIMFOLXRAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3,4-dimethyl-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound is characterized by the presence of bromine and two methyl groups attached to the pyrrole ring, along with a carboxylic acid functional group. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3,4-dimethyl-1H-pyrrole-2-carboxylic acid typically involves the bromination of 3,4-dimethyl-1H-pyrrole-2-carboxylic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to control the reactivity of the bromine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3,4-dimethyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out using nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the oxidation of methyl groups.

    Reduction Reactions: Products include alcohols or aldehydes derived from the reduction of the carboxylic acid group.

Scientific Research Applications

5-Bromo-3,4-dimethyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-3,4-dimethyl-1H-pyrrole-2-carboxylic acid depends on its specific application. In general, the presence of the bromine atom and the carboxylic acid group allows it to participate in various chemical reactions, such as nucleophilic substitution and coordination with metal ions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a pyrazole ring instead of a pyrrole ring.

    5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid: Similar structure but with a formyl group instead of a bromine atom.

Uniqueness

5-Bromo-3,4-dimethyl-1H-pyrrole-2-carboxylic acid is unique due to the specific positioning of the bromine and methyl groups on the pyrrole ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable intermediate in the synthesis of various specialized compounds.

Properties

IUPAC Name

5-bromo-3,4-dimethyl-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-3-4(2)6(8)9-5(3)7(10)11/h9H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFWPIMFOLXRAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-3,4-dimethyl-1H-pyrrole-2-carboxylic acid
Reactant of Route 2
5-Bromo-3,4-dimethyl-1H-pyrrole-2-carboxylic acid
Reactant of Route 3
5-Bromo-3,4-dimethyl-1H-pyrrole-2-carboxylic acid
Reactant of Route 4
5-Bromo-3,4-dimethyl-1H-pyrrole-2-carboxylic acid
Reactant of Route 5
5-Bromo-3,4-dimethyl-1H-pyrrole-2-carboxylic acid
Reactant of Route 6
5-Bromo-3,4-dimethyl-1H-pyrrole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.